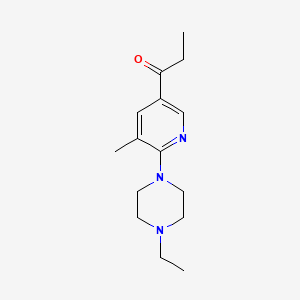

1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one

Description

1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one is a pyridine-derived ketone featuring a 4-ethylpiperazine substituent at the 6-position and a methyl group at the 5-position of the pyridine ring. The propan-1-one moiety at the 3-position introduces a ketone functional group, which may influence electronic properties and reactivity. This compound is structurally analogous to pharmacologically active piperazine-containing molecules, which often exhibit bioactivity due to their ability to interact with enzymes or receptors via hydrogen bonding and π-stacking interactions .

Properties

Molecular Formula |

C15H23N3O |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

1-[6-(4-ethylpiperazin-1-yl)-5-methylpyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C15H23N3O/c1-4-14(19)13-10-12(3)15(16-11-13)18-8-6-17(5-2)7-9-18/h10-11H,4-9H2,1-3H3 |

InChI Key |

CJOCRCZYDISKMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C(=C1)C)N2CCN(CC2)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one involves several steps. One common method includes the reaction of 4-ethylpiperazine with 3-chloro-5-methylpyridine under specific conditions to form the intermediate product. This intermediate is then reacted with propan-1-one to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

| Compound | Substituent at 6-position | Functional Group | Predicted logP* | HOMO-LUMO Gap (eV, DFT)** |

|---|---|---|---|---|

| Target Compound | 4-Ethylpiperazinyl | Ketone | 2.1 | 4.5 |

| 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol | Diethylamino | Alcohol | 1.8 | 5.2 |

| 1-(6-Piperazin-1-yl-5-methylpyridin-3-yl)propan-1-one | Piperazinyl | Ketone | 0.9 | 4.3 |

logP estimated via fragment-based methods. *DFT calculations using B3LYP functional .

- Electronic Effects: The 4-ethylpiperazinyl group in the target compound enhances electron-donating capacity compared to diethylamino, as evidenced by a lower HOMO-LUMO gap (4.5 eV vs. 5.2 eV), suggesting greater reactivity .

- Lipophilicity: The ethyl group on piperazine increases logP (2.1 vs.

Computational Insights

- Correlation Energy : The Colle-Salvetti correlation-energy formula, applied via DFT, suggests stronger intermolecular interactions in the target compound due to its extended conjugation and polar substituents .

Biological Activity

1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

The compound's chemical structure is characterized by the presence of a piperazine ring and a pyridine moiety, which are known to influence its biological activity. Below are key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H23N3O |

| Molecular Weight | 261.36 g/mol |

| IUPAC Name | 1-[6-(4-ethylpiperazin-1-yl)-5-methylpyridin-3-yl]propan-1-one |

| InChI Key | CJOCRCZYDISKMX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=CN=C(C(=C1)C)N2CCN(CC2)CC |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The mechanism involves modulation of signaling pathways that are critical in cellular processes such as proliferation, apoptosis, and differentiation. Preliminary studies suggest that it may act as an antagonist or inhibitor in specific pathways related to cancer cell growth.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:

- Cell Line : HeLa (cervical cancer)

- IC50 : 45 nM

- Mechanism : Induction of apoptosis through caspase activation.

Neuroprotective Effects

Research has also highlighted the compound's neuroprotective potential. It appears to mitigate oxidative stress in neuronal cells, promoting cell survival under conditions that typically lead to neurodegeneration.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

-

Study on Cancer Cell Lines

- Objective : To assess cytotoxicity against breast cancer cells.

- Findings : The compound demonstrated selective toxicity with minimal effects on normal cells, indicating a favorable therapeutic index.

-

Neuroprotection in Animal Models

- Objective : To evaluate protective effects against induced neurotoxicity.

- Results : Significant reduction in neuronal death was observed, along with improved behavioral outcomes in treated animals.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar derivatives:

| Compound | IC50 (nM) | Target Activity |

|---|---|---|

| This compound | 45 | Antitumor |

| 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one | 60 | Antitumor |

| 2-chloro-1-(4-ethylpiperazin-1-yl)propan-1-one | 80 | Antitumor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.